4-methyl-1-(2-naphthoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-1-(2-naphthoyl)piperidine” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A common method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” is derived from the piperidine structure, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of 4-methylpiperidine, a related compound, is 99.17 .
Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been reviewed in several papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, 4-methylpiperidine has a refractive index of n20/D 1.446 (lit.) and a density of 0.838 g/mL at 25 °C (lit.) .
Mechanism of Action
The mechanism of action of piperidine derivatives can vary depending on the specific compound and its biological targets. For example, piperine, a piperidine derivative, has been found to have antioxidant, anti-inflammatory, and bioavailability enhancing abilities .
Safety and Hazards
Piperidine and its derivatives can pose various safety hazards. For instance, 4-methylpiperidine is classified as highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
Future Directions
Piperidine derivatives have been extensively studied for their potential therapeutic effects and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further research on this medicinally active basic nucleus is required as they possess multi-functional properties .
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-8-10-18(11-9-13)17(19)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYIWGXSJRWLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.